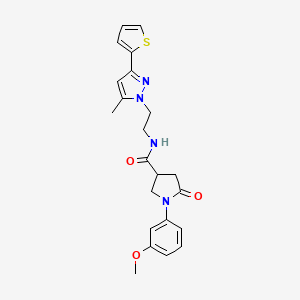

![molecular formula C29H24N4O3S B2735963 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzamide CAS No. 441290-65-9](/img/structure/B2735963.png)

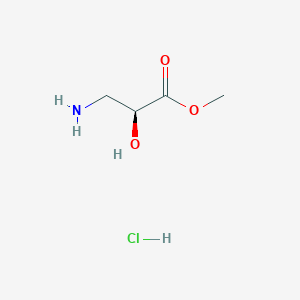

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C29H24N4O3S and its molecular weight is 508.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

H3 Receptor Antagonism

Research has shown that derivatives of the benzimidazole and dihydroisoquinolinyl groups have been synthesized and evaluated for their potential as H3 receptor antagonists. These compounds, including analogs similar to N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzamide, demonstrate potent in vitro binding and functional activities at the H3 receptor. They exhibit good selectivity against other neurotransmitter receptors and ion channels, coupled with favorable pharmacokinetic properties and in vivo profiles (Zhou et al., 2012).

Catalytic Applications

Certain benzimidazole derivatives have been explored for their role in catalysis, particularly in the environmentally benign synthesis of polymers. For example, benzimidazolyl-N-phenylquinoline-8-carboxamide half-titanocene chlorides show high catalytic activities towards ethylene polymerization and copolymerization with α-olefins, highlighting the potential of benzimidazole and its derivatives in catalytic processes (Sun et al., 2010).

Antimicrobial and Anti-inflammatory Activity

Derivatives similar to the compound have been synthesized and characterized, demonstrating marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some of these compounds also exhibit antimicrobial action, suggesting the potential of benzimidazole derivatives in developing new therapeutic agents (Zablotskaya et al., 2013).

Materials Science

In materials science, benzimidazole and isoquinolinyl derivatives are used in the synthesis of novel polyimides, which are known for their solubility in various organic solvents and ability to form transparent, tough, and flexible films. These properties are particularly valuable in the development of advanced materials for electronics and coatings (Imai et al., 1984).

Synthetic Methodologies

New synthetic methodologies involving benzimidazole and isoquinolinyl derivatives are continuously being developed, including the environmentally benign synthesis of benzimidazoles from alcohols and aromatic diamines catalyzed by novel Ru(II)-PNS(O) pincer complexes. These methods offer greener processes for synthesizing chemically and pharmaceutically important benzimidazoles, showcasing the significance of these compounds in sustainable chemistry (Luo et al., 2017).

Propiedades

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N4O3S/c34-29(30-24-9-5-8-22(18-24)28-31-26-10-3-4-11-27(26)32-28)21-12-14-25(15-13-21)37(35,36)33-17-16-20-6-1-2-7-23(20)19-33/h1-15,18H,16-17,19H2,(H,30,34)(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJDGTIZTLFBDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-((4-(dimethylamino)benzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2735889.png)

![N-(3-acetylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2735890.png)

![1-(3-chlorophenyl)-N-(3,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2735891.png)

![3-(benzenesulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]propanamide](/img/structure/B2735896.png)

![N-(1-cyano-1-methyl-3-phenylpropyl)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2735899.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2735900.png)